An In-Depth Technical Guide to 2-(2-ethylhexyl)thiophene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(2-ethylhexyl)thiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-(2-ethylhexyl)thiophene, a versatile heterocyclic compound with significant applications in materials science and potential relevance in medicinal chemistry. From its core chemical data to detailed synthesis protocols and safety considerations, this document serves as a critical resource for researchers and developers working with thiophene derivatives.
Core Chemical Identity and Properties
2-(2-ethylhexyl)thiophene is an alkyl-substituted thiophene, a class of sulfur-containing aromatic heterocycles. The introduction of the 2-ethylhexyl group significantly influences its physical and chemical properties, most notably its solubility and thermal stability.
Molecular Formula: C₁₂H₂₀S[1][3]
Molecular Weight: 196.35 g/mol [1][3]
Table 1: Physicochemical Properties of 2-(2-ethylhexyl)thiophene
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/orange clear liquid | [4] |
| Density | 0.93 g/mL at 20 °C | [4] |
| Boiling Point | 255.9 ± 9.0 °C (Predicted) | [1] |
| Flash Point | 79 °C | [4] |
| Refractive Index | n20/D 1.49 | [4] |
| Solubility | Enhanced solubility in organic solvents | [5] |
| Thermal Stability | Characterized by good thermal stability | [5] |
Synthesis and Mechanistic Insights
The synthesis of 2-(2-ethylhexyl)thiophene is most effectively achieved through a Kumada cross-coupling reaction. This palladium or nickel-catalyzed reaction forms a carbon-carbon bond between a Grignard reagent and an organic halide. In this case, a 2-halothiophene (typically 2-bromothiophene) is coupled with a 2-ethylhexyl Grignard reagent (2-ethylhexylmagnesium bromide).
The choice of a nickel-based catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂), is common for this type of transformation due to its high catalytic activity and selectivity for coupling with Grignard reagents.[6]
Visualizing the Synthesis: A Kumada Coupling Workflow
Experimental Protocol: Synthesis via Kumada Coupling
This protocol is a representative procedure for the synthesis of 2-(2-ethylhexyl)thiophene.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
2-Ethylhexyl bromide
-
[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Nitrogen or Argon gas supply
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings. A solution of 2-ethylhexyl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 2-ethylhexylmagnesium bromide. The reaction is typically initiated with gentle heating and then maintained at room temperature or gentle reflux.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromothiophene and a catalytic amount of Ni(dppp)Cl₂ in anhydrous THF.
-
To the solution from step 2, the prepared 2-ethylhexylmagnesium bromide solution is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gentle reflux, and the progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure 2-(2-ethylhexyl)thiophene.[6]
Spectroscopic and Analytical Characterization
The identity and purity of 2-(2-ethylhexyl)thiophene are confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 2-(2-ethylhexyl)thiophene
| Technique | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the protons on the thiophene ring and the 2-ethylhexyl side chain. The aromatic protons of the thiophene ring typically appear as multiplets in the range of δ 6.8-7.2 ppm. The aliphatic protons of the 2-ethylhexyl group resonate in the upfield region (δ 0.8-2.8 ppm), with characteristic splitting patterns.[7][8] |
| ¹³C NMR | The carbon NMR spectrum displays distinct peaks for the carbon atoms of the thiophene ring and the 2-ethylhexyl substituent. The aromatic carbons of the thiophene ring typically appear in the δ 120-145 ppm region. The aliphatic carbons of the 2-ethylhexyl chain are observed in the upfield region (δ 10-45 ppm).[6][9] |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.35 g/mol ). The fragmentation pattern is consistent with the structure, often showing cleavage of the alkyl side chain.[10][11] |
| FT-IR | The infrared spectrum exhibits characteristic absorption bands for the C-H stretching of the aromatic thiophene ring (around 3100-3000 cm⁻¹) and the aliphatic side chain (around 2960-2850 cm⁻¹). C=C stretching vibrations of the thiophene ring are observed in the 1600-1450 cm⁻¹ region.[12][13] |
Applications in Materials Science and Organic Electronics
The unique combination of a semiconducting thiophene core and a solubilizing alkyl chain makes 2-(2-ethylhexyl)thiophene a valuable building block in the field of organic electronics.
-
Organic Photovoltaics (OPVs) and Solar Cells: This compound is a key monomer for the synthesis of conductive polymers used in the active layer of organic solar cells. The 2-ethylhexyl side chain enhances the solubility of the resulting polymers, facilitating their processing from solution.[5]
-
Organic Light-Emitting Diodes (OLEDs): Its derivatives are utilized in the development of organic semiconductors for flexible and lightweight electronic displays. The compound's thermal stability is a crucial factor for the longevity and performance of OLED devices.[5]
-
Conductive Polymers: As a monomer, it is used to synthesize polythiophenes, which are intrinsically conductive polymers with applications in various electronic devices, including sensors and antistatic coatings.[5]
Relevance to Drug Development and Medicinal Chemistry
While the primary applications of 2-(2-ethylhexyl)thiophene are in materials science, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry. Thiophene derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
The 2-ethylhexyl group in 2-(2-ethylhexyl)thiophene imparts significant lipophilicity to the molecule. In drug design, modulating lipophilicity is a key strategy to optimize a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Therefore, 2-(2-ethylhexyl)thiophene could serve as a valuable lipophilic building block in the synthesis of novel therapeutic agents. Its incorporation into a drug candidate could enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
Furthermore, thiophene-based compounds are being explored for their potential in drug delivery systems. For instance, the unique properties of thiophene-containing polymers could be harnessed to create nanoparticles for targeted drug delivery.
Safety, Handling, and Toxicology
As with any chemical, proper safety precautions must be observed when handling 2-(2-ethylhexyl)thiophene.
Hazard Statements:
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[14][15]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][15]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[14]
-
P403 + P235: Store in a well-ventilated place. Keep cool.[14][15]
-
P501: Dispose of contents/container to an approved waste disposal plant.[14][15]
Toxicological Profile: Specific toxicological data for 2-(2-ethylhexyl)thiophene is limited. However, studies on related thiophene derivatives suggest that the thiophene ring can be a structural alert for potential toxicity. The genotoxicity of a series of 140 thiophene derivatives was evaluated using the SOS Chromotest, indicating that some derivatives can exhibit genotoxic effects.[2] It is important to note that the toxicological profile can be significantly influenced by the nature and position of substituents on the thiophene ring. Given the lack of specific data, 2-(2-ethylhexyl)thiophene should be handled with care, and appropriate personal protective equipment should be used to minimize exposure. In vivo and in vitro toxicological studies would be necessary to fully characterize its safety profile for any potential pharmaceutical applications.[16]
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and phase behavior of materials.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. This technique can be used to determine melting points, glass transition temperatures, and other phase transitions. For a liquid at room temperature like 2-(2-ethylhexyl)thiophene, DSC would be useful to study its behavior at sub-ambient temperatures.[7][17]
Visualizing Thermal Analysis Workflow
Conclusion
2-(2-ethylhexyl)thiophene is a key chemical intermediate with well-established applications in the field of organic electronics. Its unique combination of a thiophene core and a solubilizing alkyl side chain provides a versatile platform for the development of advanced materials. While its direct application in drug development has not been extensively explored, its structural features suggest potential as a lipophilic building block in medicinal chemistry. Further research into its biological activity and toxicological profile is warranted to fully assess its potential in the pharmaceutical arena. This guide serves as a foundational resource for researchers and professionals, providing the essential chemical data and procedural insights necessary for the effective utilization of this compound.
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